3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid
Overview
Description
3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol and triglyceride levels in the blood. Clofibric acid was first synthesized in 1962 and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
Clofibric acid activates PPARα by binding to the ligand-binding domain of the receptor. This leads to the activation of genes involved in lipid metabolism, such as fatty acid oxidation and lipoprotein lipase activity. Clofibric acid also inhibits the synthesis of triglycerides in the liver and increases the clearance of triglyceride-rich lipoproteins from the blood.
Biochemical and Physiological Effects:
Clofibric acid has been shown to lower cholesterol and triglyceride levels in the blood. It also increases high-density lipoprotein (HDL) levels and decreases low-density lipoprotein (LDL) levels. Clofibric acid has been used to treat hyperlipidemia and has been shown to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid acid in lab experiments is that it is a well-studied compound with a known mechanism of action. It is also relatively inexpensive and easy to obtain. However, one limitation is that it may have off-target effects on other nuclear receptors, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid acid. One area of interest is the role of PPARα in the development of metabolic disorders such as obesity and diabetes. Another area of interest is the use of this compound acid in combination with other drugs to treat hyperlipidemia and other metabolic disorders. Additionally, the use of this compound acid as a tool to study the role of nuclear receptors in lipid metabolism and other physiological processes is an active area of research.
Scientific Research Applications
Clofibric acid has been extensively studied for its biochemical and physiological effects. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Clofibric acid has been used to study the role of PPARα in lipid metabolism and the development of metabolic disorders such as obesity and diabetes.
properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-ethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-2-25-15-7-3-13(4-8-15)17(11-19(23)24)21-18(22)12-26-16-9-5-14(20)6-10-16/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANNWBTIMDOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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